a Jasmonate

Description

Historical Discovery and Characterization

Jasmonates were first identified in 1962 when methyl jasmonate (MeJA), the volatile methyl ester of jasmonic acid, was isolated from the essential oil of Jasminum grandiflorum . Swiss chemist Édouard Demole and colleagues characterized its structure, marking the beginning of jasmonate research . By 1971, jasmonic acid itself was isolated from the fungus Lasiodiplodia theobromae, revealing its broader biological significance . Early studies demonstrated JA's role in inhibiting root growth and inducing defense-related proteins, as shown in Arabidopsis thaliana mutants sensitive to MeJA . These discoveries laid the foundation for understanding jasmonates as central signaling molecules in plants.

Chemical Structure and Classification

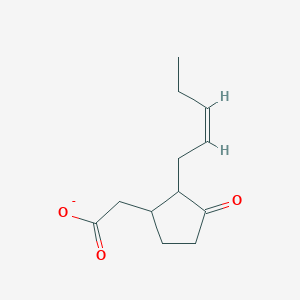

Jasmonates are cyclopentanone derivatives synthesized from α-linolenic acid via the octadecanoid pathway . The core structure consists of a cyclopentane ring with substituents: a keto group at C-3, a pentenyl side chain at C-2, and a carboxylic acid group at C-1 (Table 1) .

Table 1: Key structural features of jasmonic acid

| Feature | Position | Description |

|---|---|---|

| Cyclopentane ring | – | Core structure with three substituents |

| Keto group | C-3 | Oxo group critical for bioactivity |

| Pentenyl side chain | C-2 | (2Z)-configuration enhances ligand-receptor binding |

| Carboxylic acid group | C-1 | Enables conjugation (e.g., JA-Ile formation) |

Jasmonates exist as four stereoisomers due to chiral centers at C-3 and C-7. The biologically active form, (+)-7-iso-JA-Ile, adopts a cis configuration, while the trans isomer is less stable . Derivatives include:

Evolutionary Significance in Plant Biology

Jasmonate signaling evolved in vascular plants as a mechanism to cope with terrestrial stressors. Bryophytes (e.g., Marchantia polymorpha) produce OPDA but lack JA biosynthesis enzymes, relying on OPDA for defense . In contrast, lycophytes (e.g., Selaginella moellendorffii) possess functional AOS, AOC, and OPR3 enzymes, enabling JA and JA-Ile synthesis . This transition reflects adaptation to herbivory and abiotic stress in vascular ecosystems. The COI1-JAZ receptor system, conserved in angiosperms, emerged in lycophytes, enabling JA-Ile perception .

Distribution Across Plant Kingdom

Jasmonates are ubiquitous in vascular plants but absent in algae (Table 2). Their distribution correlates with evolutionary complexity:

Table 2: Jasmonate distribution in plant lineages

| Plant Group | Jasmonates Present | Key Functions |

|---|---|---|

| Chlorophyta (algae) | None | – |

| Bryophytes | OPDA only | Wound response |

| Lycophytes | JA, JA-Ile | Herbivore defense, growth |

| Angiosperms | JA, JA-Ile, MeJA | Development, stress signaling |

In angiosperms, JA accumulates in young leaves, flowers, and fruits, with Arabidopsis seedlings showing highest levels in hypocotyl hooks . Ferns and gymnosperms exhibit intermediate profiles, producing JA but lacking specialized metabolites like 12-hydroxyjasmonate .

Properties

Molecular Formula |

C12H17O3- |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

2-[3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |

InChI |

InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)/p-1/b4-3- |

InChI Key |

ZNJFBWYDHIGLCU-ARJAWSKDSA-M |

Isomeric SMILES |

CC/C=C\CC1C(CCC1=O)CC(=O)[O-] |

Canonical SMILES |

CCC=CCC1C(CCC1=O)CC(=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Plant Growth and Development

Jasmonates play a critical role in regulating plant growth and development. They are involved in:

- Root Development : Jasmonates inhibit root elongation, which can be beneficial for plant adaptation under stress conditions .

- Flowering and Fruit Ripening : They regulate floral development and fruit ripening by interacting with other hormones such as ethylene .

- Stress Responses : Jasmonates coordinate plant responses to biotic (herbivores, pathogens) and abiotic (salinity, drought) stresses by modulating growth patterns .

Elicitation of Secondary Metabolites

One of the most significant applications of jasmonates is in the elicitation of secondary metabolites, which are crucial for plant defense and have pharmaceutical properties. Key findings include:

- Enhanced Production : Jasmonate treatment has been shown to significantly increase the production of flavonoids, anthocyanins, and other beneficial compounds in various plant species .

- Biotechnological Applications : Advances in plant cell culture technologies enable large-scale production of these metabolites through jasmonate elicitation, offering potential for commercial applications in pharmaceuticals and nutraceuticals .

| Secondary Metabolite | Plant Source | Jasmonate Application Method | Outcome |

|---|---|---|---|

| Flavonoids | Various medicinal plants | Foliar spray | Increased yield |

| Anthocyanins | Grapes | In vitro cell culture | Enhanced pigmentation |

| Terpenoids | Cucumber | Herbivore-induced response | Attraction of predatory mites |

Defense Mechanisms Against Herbivores

Jasmonates are integral to the plant's defense mechanisms against herbivores:

- Volatile Emission : Upon herbivore attack, jasmonates trigger the emission of volatile organic compounds that attract natural predators of the herbivores . For example, cucumber plants emit terpenoids that attract predatory mites when treated with jasmonic acid.

- Induced Resistance : Jasmonate signaling pathways enhance the production of defensive proteins and compounds that deter herbivores and pathogens .

Stress Mitigation

Recent studies have demonstrated that jasmonates can alleviate stress caused by environmental factors:

- Salinity Stress : Exogenous application of methyl jasmonate has been shown to improve antioxidant defenses in plants under salinity stress, enhancing their survival rates .

- Cold Damage : Jasmonates help maintain cell membrane stability under cold stress conditions, thereby improving plant resilience .

Case Study 1: Methyl Jasmonate in Soybean

A study investigated the effects of methyl jasmonate on soybean plants subjected to salinity stress. Results indicated that treated plants exhibited improved growth parameters and higher antioxidant activity compared to untreated controls.

Case Study 2: Jasmonate-Induced Volatiles in Cucumber

Research on cucumber accessions revealed that jasmonate treatment led to the emission of over 24 volatile compounds, significantly enhancing attraction to predatory mites compared to herbivore-infested plants .

Chemical Reactions Analysis

Metabolic Modifications of Jasmonates

Jasmonates undergo diverse enzymatic modifications to regulate their activity:

Amino Acid Conjugation

-

JA-Ile synthesis : JA is conjugated to L-isoleucine via JAR1 (GH3.11), forming (+)-7-iso-JA-Ile, the bioactive hormone .

Hydroxylation and Oxidation

-

CYP94-mediated reactions :

Substrate Enzyme Product Biological Role JA-Ile CYP94B3/C1 12-OH-JA-Ile Attenuates COI1-JAZ binding 12-OH-JA-Ile CYP94C1 12-COOH-JA-Ile Inactive metabolite -

12-OH-JA-Ile exhibits 10-fold lower affinity for COI1 than JA-Ile, enabling fine-tuning of jasmonate signaling .

Methylation and Glycosylation

-

MeJA formation : JA methyltransferase (JMT) converts JA to methyl jasmonate (MeJA), a volatile signal .

-

Glucosylation : UGT76E1 adds glucose to 12-OH-JA, forming 12-O-Glc-JA, which induces leaf movements independently of COI1 .

Receptor Binding

-

COI1-JAZ coreceptor : JA-Ile binds the COI1-JAZ complex with Kd = 30 nM, triggering JAZ degradation via the 26S proteasome .

Stereochemical Specificity

-

Bioactivity depends on the (7S,3R) configuration of JA-Ile. Epimerization to (7R,3R)-JA-Ile reduces activity by ~100-fold .

Chemical Tools for Jasmonate Research

Research Advancements

-

Rubber biosynthesis : MeJA upregulates HMGR1 and SRPP1 genes in Lactuca serriola, enhancing rubber yield by 40% at 400 μM .

-

Tea aroma modulation : MeJA treatment increases geraniol and linalool oxides by 2.5-fold, improving floral notes in oolong tea .

This synthesis highlights the dynamic chemistry of jasmonates, emphasizing their enzymatic regulation, stereochemical nuances, and applications in agriculture. Future research may exploit these pathways for crop resilience and metabolic engineering.

Q & A

Q. How can researchers validate direct interactions between jasmonoyl-isoleucine (JA-Ile) and its receptor COI1 in planta?

Methodological Answer: To confirm JA-Ile binding to COI1, employ a combination of biochemical and biophysical techniques:

- Immobilized Jasmonate Assay : Incubate crude plant extracts with JA-Ile conjugated to a solid matrix (e.g., agarose beads) and detect COI1 binding via immunoblotting .

- Surface Plasmon Resonance (SPR) : Use purified COI1 and JAZ1 proteins to measure real-time binding kinetics of JA-Ile, revealing dissociation constants (Kd) .

- Photoaffinity Labeling : Introduce a photoactivatable JA-Ile analog (e.g., coronatine) to covalently crosslink COI1 in vitro, followed by mass spectrometry to identify binding domains .

Q. What experimental designs are optimal for assessing JAZ protein dynamics in jasmonate signaling?

Methodological Answer:

- Time-Course Transcriptional Profiling : Treat plants with methyl jasmonate (MeJA) and monitor JAZ transcript levels via qRT-PCR to capture degradation-recovery cycles .

- Proteasome Inhibition Assays : Apply inhibitors like MG-132 to block 26S proteasome activity, stabilizing JAZ proteins for co-immunoprecipitation with COI1 .

- Fluorescent Protein Tagging : Generate transgenic plants expressing JAZ-GFP fusions to visualize subcellular localization changes in response to JA-Ile .

Q. How can researchers induce jasmonate pathways in cell cultures while minimizing off-target effects?

Methodological Answer:

- Controlled Elicitor Application : Use 100 μM MeJA in combination with cyclodextrins (50 μM) to enhance solubility and uptake in Vitis vinifera cell cultures .

- Transcriptomic Validation : Perform RNA-seq post-treatment to confirm upregulation of JA biosynthesis genes (e.g., LOX, AOS) and suppress unrelated stress pathways .

Q. What methods distinguish jasmonate-mediated responses from those regulated by auxin or ethylene?

Methodological Answer:

Q. How to assess jasmonate's role in plant defense against herbivores in controlled environments?

Q. How to resolve contradictory data on jasmonate's dual role in growth inhibition and stress resilience?

Methodological Answer:

- Tissue-Specific Silencing : Use RNAi targeting JAS1 in roots versus shoots to dissect spatial regulation of JA-mediated growth arrest .

- Phenotypic Rescue Assays : Apply JA biosynthesis inhibitors (e.g., phenidone) to salt-stressed grapevine cell lines to isolate growth-defense trade-offs .

Q. What evolutionary mechanisms underlie the divergence of jasmonate signaling in land plants?

Methodological Answer:

Q. How does jasmonate signaling crosstalk with abiotic stress pathways like salinity tolerance?

Methodological Answer:

- Calcium Flux Monitoring : Use gadolinium-sensitive channels to track JA-induced Ca<sup>2+</sup> influx in salt-stressed grapevine cells, linking JA to ion homeostasis .

- Dual RNAi Knockdowns : Silence NHX1 (Na<sup>+</sup>/H<sup>+</sup> exchanger) and JAZ genes to map JA's role in reactive oxygen species (ROS) suppression .

Q. What mechanisms ensure transcriptional specificity in JA-regulated gene networks?

Methodological Answer:

Q. How can modularity in JA signaling be engineered to enhance crop multistress resilience?

Methodological Answer:

- CRISPR-Cas9 Screens : Target JAZ splice variants (e.g., truncated vs. full-length isoforms) to optimize COI1-JAZ coreceptor combinations for pathogen and drought resistance .

- Field Trials with JA Priming : Pre-treat crops with sublethal MeJA doses and monitor yield metrics under combined biotic/abiotic stresses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.